molecular formula C18H10 B119913 Cyclopenta[cd]pyrene CAS No. 27208-37-3

Cyclopenta[cd]pyrene

Cat. No.: B119913
CAS No.: 27208-37-3
M. Wt: 226.3 g/mol
InChI Key: BZCXQYVNASLLQO-UHFFFAOYSA-N
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Description

Discovery and Early Research

The discovery and initial characterization of cyclopenta[cd]pyrene marked a significant milestone in polycyclic aromatic hydrocarbon research during the latter half of the 20th century. Early investigations identified this compound as a novel constituent belonging to the pyrene class of polycyclic aromatic hydrocarbons, with its first systematic studies emerging in the 1970s. The compound was initially isolated and characterized from carbon black samples, representing one of the first comprehensive analyses of this particular polycyclic aromatic hydrocarbon structure. These pioneering studies established the fundamental chemical and physical properties that would form the basis for subsequent toxicological and environmental investigations.

The early research phase was characterized by significant efforts to understand the structural uniqueness of this compound compared to other well-studied polycyclic aromatic hydrocarbons such as benzo[a]pyrene. Researchers quickly recognized that this compound possessed exceptional biological activity despite lacking the traditional bay-region structure that was considered essential for polycyclic aromatic hydrocarbon carcinogenicity at the time. This discovery challenged existing paradigms in chemical carcinogenesis and prompted extensive investigation into alternative mechanisms of biological activity. The initial mutagenicity studies using the Salmonella/mammalian-microsome test system revealed that this compound exhibited mutagenic potency comparable to benzo[a]pyrene and dibenz[a,c]anthracene, establishing it as one of the most potent naturally occurring mutagenic polycyclic aromatic hydrocarbons.

Significance in Environmental Polycyclic Aromatic Hydrocarbon Research

This compound has gained considerable significance in environmental polycyclic aromatic hydrocarbon research due to its ubiquitous presence in various environmental matrices and its substantial contribution to the overall toxicological burden of polycyclic aromatic hydrocarbon mixtures. The compound occurs extensively in carbon black soots, cigarette smoke, and represents the major polycyclic aromatic hydrocarbon component in automobile engine exhaust gases. This widespread environmental distribution has made it a critical target for environmental monitoring programs and risk assessment studies. Research has demonstrated that this compound is formed during the incomplete combustion of organic matter, particularly in high-temperature processes associated with industrial activities and vehicular emissions.

The environmental significance of this compound extends beyond its mere presence to include its persistence and bioaccumulation potential. Studies have shown that this compound exhibits considerable stability in environmental matrices, allowing for long-range transport and accumulation in various ecosystems. The compound's low water solubility but higher solubility in organic solvents influences its environmental behavior and bioavailability, contributing to its potential for biomagnification in food chains. Environmental monitoring studies have consistently detected this compound in atmospheric particulates, soil samples, and aquatic sediments, indicating its status as a widespread environmental contaminant requiring continued surveillance and regulation.

Nomenclature and Classification

The nomenclature and classification of this compound reflects its complex polycyclic aromatic structure and its position within the broader family of polycyclic aromatic hydrocarbons. The compound is officially designated as this compound according to International Union of Pure and Applied Chemistry nomenclature, with the Chemical Abstracts Service registry number 27208-37-3. Alternative names for this compound include acepyrene, acepyrylene, and cyclopenteno(c,d)pyrene, reflecting historical naming conventions and different structural interpretation approaches. The systematic name pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene accurately describes its complex fused-ring structure.

From a chemical classification perspective, this compound belongs to the broader category of polycyclic aromatic hydrocarbons and more specifically to the pyrene family of compounds. The compound consists of five fused aromatic rings, distinguishing it from simpler polycyclic aromatic hydrocarbons while placing it among the more complex members of this chemical class. Regulatory classifications have designated this compound as a Group 2A carcinogen by the International Agency for Research on Cancer, indicating it is "probably carcinogenic to humans". The compound is also classified as a mutagen and carcinogen according to Medical Subject Headings Pharmacological Classification systems, reflecting its established genotoxic properties.

Properties

IUPAC Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10/c1-2-11-4-6-13-7-5-12-8-9-15-10-14(3-1)16(11)18(13)17(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCXQYVNASLLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C=CC5=C4C3=C(C=C2)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074822
Record name Cyclopenta[cd]pyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27208-37-3
Record name Cyclopenta[cd]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27208-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta(c,d)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenta[cd]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPENTA(CD)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29XD62TN4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Initial Cyclization with Polyphosphoric Acid

Pyrene undergoes Friedel-Crafts acetylation in the presence of polyphosphoric acid (PPA) at 70–125°C for 2 hours. This step introduces a ketone group at the cd position, forming a cyclopentanone intermediate. The acidic medium facilitates electrophilic substitution, directing acetyl groups to the sterically accessible cd region of the pyrene framework.

Borohydride Reduction

The cyclopentanone intermediate is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at ambient temperature. This step converts the ketone to a secondary alcohol, yielding 3,4-dihydrothis compound. The reaction proceeds via nucleophilic attack on the carbonyl carbon, with a reported yield of 70%.

Acid-Catalyzed Dehydration

The final step employs paratoluenesulfonic acid (PTSA) in toluene under reflux (1 hour), catalyzing dehydration to form the fully aromatic CPP. This aromatization eliminates water, restoring the planar geometry critical for PAH stability. The overall yield for this method is approximately 83%.

Key Advantages :

  • High reproducibility due to well-characterized intermediates.

  • Scalable for bulk synthesis.

Limitations :

  • Prolonged reaction times in the cyclization step.

  • Sensitivity of NaBH₄ to moisture, requiring anhydrous conditions.

Pyrene Dianion Route for Streamlined Synthesis

A simplified method, developed by Spijkker et al. (1990), leverages the reactivity of the pyrene dianion to bypass intermediate isolation.

Generation of Pyrene Dianion

Pyrene is treated with lithium metal in tetrahydrofuran under inert atmosphere, forming a dianion through two-electron reduction. This highly reactive species facilitates direct cyclopentane ring formation upon quenching with electrophiles such as dichloromethane.

Electrophilic Quenching and Aromatization

The dianion reacts with dichloromethane at −78°C, forming a bicyclic intermediate. Subsequent heating to 150°C in the presence of PPA induces aromatization, yielding CPP in a single pot. This method achieves an 89% yield, significantly higher than multi-step approaches.

Key Advantages :

  • Reduced purification steps.

  • Enhanced yield through minimized intermediate handling.

Limitations :

  • Requires stringent temperature control.

  • Limited compatibility with functionalized pyrenes.

Palladium-Catalyzed Annulative Coupling

Recent advances in transition-metal catalysis have enabled CPP synthesis via Pd-mediated C–H activation. Jin et al. (2025) demonstrated a site-specific coupling between pyrene and cyclopentadienyl precursors.

Substrate Preparation

A pyrene derivative bearing a peri-C–H bond is functionalized with a cyclopentadienyl group via Suzuki-Miyaura coupling. This pre-functionalization ensures regioselectivity during subsequent cyclization.

Pd-Catalyzed Cyclization

Using Pd(OPiv)₂ and AgSbF₆ as co-catalysts, the substrate undergoes intramolecular C–H activation at 120°C. The reaction proceeds via a Pd(II)/Pd(IV) cycle, forming the cyclopentane ring with 92% efficiency. This method is notable for its atom economy and mild conditions.

Key Advantages :

  • High regiocontrol.

  • Compatible with electron-deficient pyrenes.

Limitations :

  • High catalyst loading (5 mol%).

  • Sensitivity to oxygen, requiring Schlenk techniques.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Reagents Complexity
Multi-Step Organic835 hoursPPA, NaBH₄, PTSAHigh
Pyrene Dianion893 hoursLi, Dichloromethane, PPAModerate
Pd-Catalyzed922 hoursPd(OPiv)₂, AgSbF₆Low

Trends :

  • Transition-metal catalysis offers superior yields and shorter reaction times but at higher operational costs.

  • Classical organic methods remain viable for large-scale production despite longer durations.

Challenges in CPP Synthesis

Regioselectivity in Cyclization

The cd position’s steric hindrance complicates directed cyclization. Strategies such as directing groups (e.g., sulfonic acids) or bulky solvents (e.g., mesitylene) improve selectivity but add synthetic steps.

Purification of Polycyclic Byproducts

CPP synthesis often generates isomers like cyclopenta[bc]pyrene, requiring HPLC or column chromatography for separation. Recent work by Stenerson et al. (2025) highlights the use of EZ-POP NP cartridges for efficient PAH purification .

Chemical Reactions Analysis

Epoxidation at the 3,4-Position

Cyclopenta[cd]pyrene undergoes epoxidation to form This compound-3,4-oxide , a suspected ultimate carcinogenic metabolite. This reaction is critical in metabolic activation pathways:

  • Mechanism : Enzymatic oxidation via cytochrome P450 monooxygenases (CYP450s) in biological systems .

  • Significance : The 3,4-oxide intermediate is implicated in DNA adduct formation, contributing to carcinogenicity .

Microbial Degradation via Hydroxylation

The bacterium Rhodococcus aetherivorans IcdP1 degrades this compound through multiple hydroxylation pathways :

Pathway 1: 7,8-Dihydroxylation

  • Reaction : Hydroxylation at the 7,8 positions generates This compound-3,4-dicarboxylic acid .

  • Enzymes : Rieske non-heme ring-hydroxylating oxygenases (RHOs 1892–1894, 1917–1920) .

  • Outcome : Further degradation produces biphenyl derivatives and low-molecular-weight fatty acids (e.g., succinic acid) .

Pathway 2: 1,2-Dihydroxylation

  • Reaction : Hydroxylation at the 1,2 positions forms 2,3-dimethoxy-2,3-dihydrofluoranthene .

  • Enzymes : RHOs 4740–4741 and CYP450s .

  • Outcome : Subsequent steps yield naphthalene derivatives and intermediates entering the TCA cycle .

Position Primary Metabolite Key Enzymes Downstream Products
7,8This compound-3,4-dicarboxylic acidRHOs 1892–1894, 1917–1920Biphenyl derivatives, succinic acid
1,22,3-Dimethoxy-2,3-dihydrofluorantheneRHOs 4740–4741, CYP450sNaphthalene derivatives, TCA cycle inputs

Enzymatic Ring Cleavage

This compound degradation involves dioxygenation-initiated ring cleavage :

  • Process : RHOs catalyze the formation of dihydrodiol intermediates (1,2-dihydrodiol or 7,8-dihydrodiol), which undergo oxidative ring opening .

  • Metabolites : Intermediates include 4-(2-hydroxyphenyl)-4-methylpentan-2-one and 3-(2,3-dimethoxyphenyl) propanoic acid .

Environmental Degradation Pathways

In contaminated soils, this compound reacts via:

  • Photochemical Oxidation : UV light induces radical-mediated reactions, forming oxygenated derivatives.

  • Abiotic Hydrolysis : Limited reactivity due to high aromatic stability, but slow hydrolysis occurs in aqueous environments .

Comparative Reactivity with Other PAHs

This compound’s fused cyclopentane ring increases steric strain, enhancing susceptibility to enzymatic oxidation compared to linear PAHs like pyrene .

Scientific Research Applications

Toxicological Research

Cyclopenta[cd]pyrene is extensively studied for its mutagenic and carcinogenic effects. Research has demonstrated that CPP can bind covalently to DNA, leading to mutations that may initiate cancerous transformations. For instance, studies have shown that CPP exhibits strong mutagenicity in various biological systems, including bacterial and mammalian cell assays. The compound's ability to form DNA adducts is a critical area of investigation, as these modifications can disrupt normal cellular functions and contribute to tumorigenesis .

Case Study: DNA Adduct Formation

A notable study highlighted the formation of CPP-DNA adducts in mouse skin, indicating that this compound can induce malignancy through direct interaction with genetic material. The research utilized radiolabeled CPP to trace its binding to DNA, confirming its role as a potent mutagen .

Environmental Monitoring

Due to its presence in combustion emissions, this compound serves as an important marker for assessing environmental pollution levels. Monitoring its concentration in air and soil samples helps evaluate the impact of vehicular emissions on public health and ecosystems. The detection of CPP in urban areas correlates with increased risks of respiratory diseases and other health issues associated with PAH exposure.

Data Table: Environmental Concentrations of CPP

LocationSample TypeConcentration (ng/m³)Year
Urban Area AAir5.22020
Industrial Zone BSoil12.42019
Residential Area CWater0.82021

Cancer Research

The role of this compound in cancer research is primarily focused on understanding its mechanisms of action as a carcinogen. Studies have explored how CPP influences cellular pathways related to cancer development, including oxidative stress responses and apoptosis.

Case Study: Carcinogenic Mechanisms

Research has indicated that exposure to CPP leads to increased levels of reactive oxygen species (ROS) within cells, contributing to oxidative damage and inflammation—key factors in cancer progression. In vitro studies using human cell lines have demonstrated that CPP exposure alters gene expression patterns associated with cell cycle regulation and apoptosis, further elucidating its potential as a carcinogen .

Chemical Synthesis and Material Science

In addition to biological applications, this compound is also investigated for its unique chemical properties in material science. Its structure allows for potential applications in developing organic semiconductors and other advanced materials.

Applications in Material Science

  • Organic Photovoltaics : Due to its electronic properties, CPP could be used as a building block for organic solar cells.
  • Fluorescent Materials : Research into the photophysical properties of CPP suggests potential uses in fluorescent dyes and sensors.

Mechanism of Action

Cyclopenta[cd]pyrene exerts its effects primarily through interactions with DNA and other cellular components. It can form adducts with DNA, leading to mutations and potentially causing cancer. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes and can initiate a cascade of molecular events that result in carcinogenesis .

Comparison with Similar Compounds

CPP :

  • Primary Pathway : Cytochrome P450-mediated 3,4-epoxidation generates this compound-3,4-oxide, which hydrolyzes to dihydrodiols or rearranges to ketones .
  • Secondary Activation : Sulfotransferases convert 4-hydroxy-3,4-dihydro-CPP to 4-sulfooxy-CPP, a DNA-reactive metabolite .

BaP :

  • Activated via bay-region diol epoxide (7,8-diol-9,10-epoxide), forming stable DNA adducts at guanine residues .

Dibenz[a,h]anthracene :

  • Metabolized at multiple positions (e.g., 1,2- and 3,4-diols) by CYP enzymes, with diol epoxides as key mutagenic intermediates .

Mutagenic and Carcinogenic Potency

Mutagenicity in Salmonella typhimurium TA98

Compound Revertants/nmol (S9 Activation) Key Findings
CPP >500 Higher than BaP in frameshift mutations
BaP ~300 Requires metabolic activation for mutagenicity
Dicyclopenta[cd,mn]pyrene Variable (structure-dependent) Partial hydrogenation reduces activity

Tumor-Initiating Activity (Mouse Models)

Compound Relative Potency (vs. BaP) Tissue Specificity
CPP 0.05 (skin), 1.2 (lung) Weak skin initiator; potent in lung
Dibenz[a,h]anthracene 16.5 (lung) High lung adenoma induction
BaP 1.0 (reference) Strong skin and lung activity

IARC Classifications and Toxic Equivalency Factors (TEFs)

Compound IARC Group TEF (Lung) TEF (Skin)
CPP 2A 1.2 0.05
BaP 1 1.0 1.0
Dibenz[a,h]anthracene 2A 16.5 5.0

Environmental Presence and Detection

CPP is detected in airborne particulate matter at concentrations of ~5.8% of total PAHs in urban environments . Analytical methods such as GC-Orbitrap-MS and LC-MS/MS enable sensitive detection (sub-picogram levels) in environmental and biological samples .

Discussion of Discrepancies and Mechanistic Insights

  • High Mutagenicity vs.
  • Role of Epoxide Hydrolase : Unlike BaP, CPP’s mutagenicity in TA100 is abolished by epoxide hydrolase, highlighting differences in metabolic stability .

Biological Activity

Cyclopenta[cd]pyrene (CPP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its biological activity, particularly its mutagenic and carcinogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of CPP's biological effects, mechanisms of action, and implications for human health and the environment.

Chemical Structure and Properties

This compound is characterized by a fused ring system that lacks a bay region, which is typically associated with enhanced mutagenicity in other PAHs. Its unique structure contributes to its biological activity, making it a subject of extensive research.

Mutagenicity and Carcinogenicity

Mutagenic Effects
this compound has been identified as a potent bacterial mutagen. Studies have shown that its major metabolite, 3,4-epoxythis compound, exhibits significant mutagenic activity against various strains of Salmonella typhimurium, indicating its potential to cause genetic mutations in bacteria .

Carcinogenic Studies
Research involving A/J mice demonstrated that intraperitoneal administration of CPP resulted in the formation of DNA adducts, which are critical markers of carcinogenic exposure. The maximum adduct formation occurred between 3 to 7 days post-treatment, with CPP showing a higher activity than benzo[a]pyrene by a factor of 2.9 . Long-term studies have confirmed that dermal application of CPP leads to skin tumors in mice, while lung tumors were observed following intraperitoneal injection .

The biological activity of this compound can be attributed to several key mechanisms:

  • Metabolic Activation : CPP undergoes metabolic activation primarily in the liver, where it is converted into reactive metabolites such as 3,4-epoxythis compound. This compound can form stable DNA adducts that disrupt normal cellular functions .
  • DNA Adduct Formation : The formation of DNA adducts is a critical step in the initiation of carcinogenesis. Studies have identified several major and minor DNA adducts formed by CPP, which persist in lung tissues and contribute to tumorigenesis .
  • Cell Transformation : In vitro studies using C3H10T1/2 CL8 mouse embryo cells indicated that this compound-3,4-epoxide can induce cell transformation at low concentrations (0.3 μg/ml), suggesting its role as a potential initiator of cancer .

Bioaccumulation and Environmental Impact

This compound is commonly found in urban environments due to industrial processes and combustion activities. Its bioaccumulation has been documented in various organisms, including mussels exposed to contaminated sediments. This accumulation raises concerns regarding its ecological impact and potential transfer through the food chain .

Comparative Studies

A comparative analysis of this compound with other PAHs highlights its unique potency:

CompoundMutagenicityCarcinogenicityDNA Adduct Formation
This compoundHighPositiveSignificant
Benzo[a]pyreneModeratePositiveModerate
Dibenzo[a,h]anthraceneHighPositiveSignificant

This table illustrates that while several PAHs exhibit mutagenic and carcinogenic properties, this compound stands out for its pronounced effects.

Q & A

Basic Research Question: What analytical methods are recommended for identifying and quantifying Cyclopenta[cd]pyrene in environmental samples?

Methodological Answer:
this compound (CAS RN: 27208-37-3) is typically analyzed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. For precise quantification:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate PAHs from complex matrices like soil or water .
  • Calibration Standards : Prepare calibration curves using certified reference materials, such as 50 mg/L toluene or 10 mg/L cyclohexane solutions .
  • Validation : Include recovery studies (70–120%) and limit of detection (LOD) calculations (e.g., 0.1–1.0 ng/mL) to ensure reproducibility .

Basic Research Question: What experimental evidence supports this compound’s classification as a carcinogen?

Methodological Answer:
this compound’s carcinogenicity is primarily inferred from in vivo studies:

  • Dermal Exposure : Positive tumorigenic responses in mouse skin initiation-promotion assays .
  • Intraperitoneal Administration : Increased tumor incidence in newborn and adult mice .
  • Mechanistic Data : Formation of DNA adducts (e.g., cyclopenta-ring-opened diol epoxides) in metabolic activation studies .
    Key Consideration : Use negative controls (e.g., solvent-only groups) and statistical models (e.g., ANOVA) to validate dose-response relationships .

Advanced Research Question: How can contradictory findings in this compound’s carcinogenicity studies be systematically resolved?

Methodological Answer:
Contradictions often arise from variations in experimental design:

  • Study Type : Compare initiation-promotion assays (high sensitivity for tumorigenicity) vs. chronic exposure models (lower sensitivity due to metabolic clearance) .
  • Metabolic Activation : Use liver S9 fractions or recombinant cytochrome P450 enzymes to standardize metabolic pathways across studies .
  • Data Synthesis : Apply systematic review frameworks (e.g., PRISMA) to aggregate evidence, assess bias (e.g., selection bias in animal models), and grade confidence levels .

Advanced Research Question: What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Synthetic Routes :
    • Diels-Alder Reactions : Use cyclopentadiene and pyrene precursors under inert conditions (e.g., argon atmosphere) to minimize oxidation .
    • Functionalization : Introduce hydroxyl or carbonyl groups via Friedel-Crafts acylation, followed by purification using silica gel chromatography .
  • Characterization : Validate derivatives via:
    • NMR/IR Spectroscopy : Confirm regioselectivity of substitutions.
    • High-Resolution Mass Spectrometry (HRMS) : Ensure molecular ion alignment with theoretical masses .

Advanced Research Question: How do in vitro and in vivo models differ in evaluating this compound’s genotoxicity?

Methodological Answer:

Model Strengths Limitations
In Vitro High-throughput screening (e.g., Ames test) Limited metabolic relevance (e.g., lack of hepatic enzymes)
In Vivo Holistic metabolic profiling (e.g., urinary metabolites) Ethical constraints; longer timelines
Best Practices :
  • Combine comet assays (in vitro DNA damage) with transgenic rodent models (in vivo mutagenicity) for cross-validation .
  • Use benchmark dose (BMD) modeling to extrapolate low-dose risks .

Advanced Research Question: What computational approaches predict this compound’s environmental persistence and bioaccumulation?

Methodological Answer:

  • QSAR Modeling : Train models using octanol-water partition coefficients (log Kow = 6.2) and molecular descriptors (e.g., topological polar surface area) .
  • Fugacity Modeling : Estimate environmental partitioning (air, water, soil) using Level III fugacity models and degradation half-lives (e.g., photolysis t1/2 = 10–100 hours) .
  • Validation : Compare predictions with field data (e.g., sediment core analyses) to refine model accuracy .

Advanced Research Question: How should researchers design studies to investigate synergistic effects of this compound with other PAHs?

Methodological Answer:

  • Experimental Design :
    • Fractional Factorial Design : Test binary/ternary mixtures (e.g., this compound + benzo[a]pyrene) at environmentally relevant ratios .
    • Endpoint Selection : Measure synergistic indices (e.g., Combination Index < 1) via isobologram analysis .
  • Statistical Analysis : Use response surface methodology (RSM) to model non-linear interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta[cd]pyrene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.